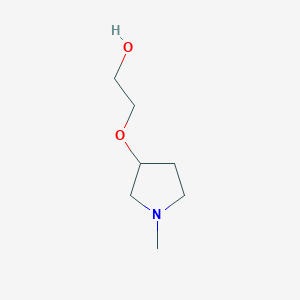
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using iodine or other iodinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrazines, and various nucleophiles. Reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Amberlyst-70 .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways . The presence of the iodo group and the amino functionality plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 3-amino-5-methyl-1H-pyrazole .
Uniqueness
What sets 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide apart is the presence of the iodo group, which imparts unique reactivity and binding properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1354706-15-2 |
|---|---|
Molecular Formula |
C5H7IN4O |
Molecular Weight |
266.04 |
IUPAC Name |
5-amino-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7IN4O/c1-10-3(5(8)11)2(6)4(7)9-10/h1H3,(H2,7,9)(H2,8,11) |
InChI Key |
LYZYWKCEKCGVFS-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)N)I)C(=O)N |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)






![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)



![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)

